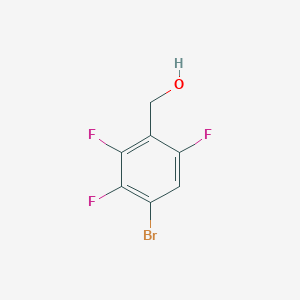

(4-Bromo-2,3,6-trifluorophenyl)methanol

Description

The Role of Halogenated Benzyl (B1604629) Alcohols in Contemporary Chemical Research

Halogenated benzyl alcohols are a class of organic compounds that have garnered significant attention in contemporary chemical research. Their utility stems from the presence of the benzyl alcohol moiety, which can undergo a variety of chemical transformations, and the halogen substituents on the aromatic ring, which modulate the electronic properties and reactivity of the molecule. These compounds serve as crucial intermediates in a wide array of synthetic pathways. google.com The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. Furthermore, the halogen atoms can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes halogenated benzyl alcohols highly valuable precursors for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials. google.com

Specific Focus on Polyfluorinated and Brominated Aromatic Scaffolds

The introduction of multiple fluorine atoms and at least one bromine atom onto an aromatic scaffold, as seen in (4-Bromo-2,3,6-trifluorophenyl)methanol, imparts a unique set of properties to the molecule. Polyfluorination is known to significantly alter the physicochemical characteristics of organic compounds, often leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets. google.comgoogle.com These attributes are highly desirable in medicinal chemistry for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles. The presence of a bromine atom provides a reactive handle for a diverse range of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the selective introduction of various functional groups at a specific position on the aromatic ring, a critical step in the assembly of complex target molecules. The combination of polyfluorination and bromination within the same aromatic scaffold thus creates a powerful and versatile building block for organic synthesis.

Significance of this compound as a Versatile Intermediate and Research Target

This compound, with its distinct substitution pattern, is a prime example of a versatile intermediate in organic synthesis. The trifluorinated phenyl ring provides a stable core with unique electronic properties, while the bromo and hydroxymethyl groups offer orthogonal sites for chemical modification. The hydroxymethyl group can be transformed into a variety of other functionalities, and the bromo substituent serves as a key site for the introduction of molecular diversity through cross-coupling reactions.

A pertinent example of the utility of such building blocks is in the synthesis of complex heterocyclic compounds for pharmaceutical applications. For instance, the synthesis of substituted 5-fluoro-1H-pyrazolopyridines, which are precursors to potent stimulators of soluble guanylate cyclase for the treatment of cardiovascular disorders, often involves the use of polyhalogenated aromatic precursors. While not directly employing this compound, the synthetic strategies for these types of molecules highlight the importance of having a range of halogenated intermediates available to fine-tune the properties of the final product. The specific arrangement of fluorine and bromine atoms in this compound makes it a valuable tool for researchers aiming to create novel compounds with specific steric and electronic properties.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 252004-34-5 |

| Molecular Formula | C₇H₄BrF₃O |

| Molecular Weight | 241.01 g/mol |

| Synonyms | Q1R BF CF FF DE |

Overview of Current Research Landscape and Future Prospects for Structurally Related Compounds

The current research landscape for polyhalogenated aromatic compounds is vibrant and expanding, driven by the continuous demand for new molecules in drug discovery and materials science. Research is focused on developing novel synthetic methodologies to access these compounds efficiently and selectively. Furthermore, there is a growing interest in exploring the unique reactivity of these molecules and harnessing their potential in asymmetric synthesis and the construction of complex three-dimensional structures.

The future prospects for compounds structurally related to this compound are promising. As our understanding of the role of fluorine in molecular design deepens, the demand for precisely substituted fluorinated building blocks will continue to grow. The development of new catalytic systems for the selective functionalization of C-F and C-Br bonds will further enhance the utility of these intermediates. It is anticipated that these compounds will play an increasingly important role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,3,6-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGOKVYRNUALRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378446 | |

| Record name | (4-bromo-2,3,6-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-34-5 | |

| Record name | (4-bromo-2,3,6-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2,3,6 Trifluorophenyl Methanol

Strategies for the Construction of the 4-Bromo-2,3,6-trifluorophenyl Moiety

The synthesis of the 4-bromo-2,3,6-trifluorophenyl scaffold is a significant challenge due to the specific substitution pattern required. The combined deactivating and ortho-, para-directing effects of the fluorine atoms, along with the deactivating nature of the bromine atom, necessitate precise control over reaction conditions to achieve the desired isomer.

Regioselective Bromination of Trifluorinated Phenyl Precursors

One logical approach to the 4-bromo-2,3,6-trifluorophenyl moiety is the direct bromination of a suitable trifluorinated precursor, such as 1,2,4-trifluorobenzene. Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. mdpi.com However, the fluorine atoms strongly deactivate the aromatic ring towards electrophilic attack, requiring harsh conditions or potent catalyst systems.

The regioselectivity is governed by the directing effects of the existing fluorine substituents. In 1,2,4-trifluorobenzene, the positions are not electronically equivalent, and electrophilic attack is directed to the position least deactivated by the electron-withdrawing fluorine atoms. Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or N-bromosuccinimide (NBS), sometimes with an acid catalyst. mdpi.comresearchgate.net The development of highly regioselective electrophilic aromatic brominations remains a priority in synthetic chemistry due to the utility of aryl bromides as intermediates. mdpi.com For complex substrates, achieving high selectivity for a single isomer can be difficult, often resulting in mixtures that require purification.

| Precursor | Brominating Agent | Catalyst/Conditions | Desired Product Position | Reference |

| 1,2,4-Trifluorobenzene | Br₂ | Lewis Acid (e.g., FeBr₃) | Position 5 (para to F at C-2, ortho to F at C-4) | google.com |

| 1,2,4-Trifluorobenzene | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Position 5 | researchgate.net |

This table represents generalized conditions for electrophilic bromination of related compounds, as specific literature for the direct synthesis of 4-bromo-2,3,6-trifluorobenzene via this method is sparse.

Selective Fluorination Techniques for Aromatic Rings

An alternative strategy involves introducing the fluorine atoms onto a pre-brominated aromatic ring. The site-selective fluorination of organic molecules is often challenging because activating a specific reaction site can be difficult. ucl.ac.uk Modern fluorinating agents have significantly advanced the possibilities for direct C-F bond formation.

Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), are widely used for the fluorination of electron-rich aromatic and heterocyclic compounds. dur.ac.ukrsc.orgbeilstein-journals.org For electron-deficient rings, direct C-H fluorination is more difficult. A more controlled method is ipso-fluoro-deboronation, where an aryl boronic acid or trifluoroborate salt is converted to an aryl fluoride (B91410) using an electrophilic fluorine source like Selectfluor. dur.ac.uk This approach allows for the synthesis of a specific regioisomer by first installing a boron functionality at the desired position, which is then replaced by fluorine.

Key Fluorination Reagents and Methods:

Selectfluor: An electrophilic N-F fluorinating agent used for fluorinating a wide range of nucleophilic compounds, including aromatics and carbanions. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): In highly activated systems (e.g., with strong electron-withdrawing groups), a leaving group like nitro or chloro can be displaced by a fluoride ion (e.g., from KF, CsF).

Deoxyfluorination: Reagents like PhenoFluor can directly replace a hydroxyl group with fluorine, although this is less common for constructing the primary ring system from scratch. ucl.ac.uk

Multistep Synthesis from Readily Available Starting Materials

Often, the most practical route to complex substituted aromatics involves a multi-step sequence starting from simpler, commercially available materials. A documented synthesis of 4-bromo-2,3,6-trifluorobenzaldehyde (B1272168), a direct precursor to the target alcohol, illustrates this approach.

This synthesis begins with 3,5-difluorobromobenzene. The key steps include:

Lithiation: Deprotonation at a specific position using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (-70°C to -80°C) in a solvent like tetrahydrofuran (B95107) (THF). The existing substituents direct this metalation.

Formylation: The resulting aryllithium intermediate is reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Fluorination: A subsequent fluorination step would be required to introduce the final fluorine atom, potentially via a nucleophilic aromatic substitution or another directed method.

This pathway highlights how a combination of classic organometallic chemistry and modern substitution reactions can be used to build the target moiety with high regiochemical control.

Introduction of the Methanol (B129727) Functional Group

Once the 4-bromo-2,3,6-trifluorophenyl core, functionalized with a suitable precursor group, has been synthesized, the final step is the introduction of the methanol (-CH₂OH) group.

Reduction of Corresponding Carboxylic Acids, Esters, or Aldehydes

The most common and straightforward method for installing the primary alcohol functionality is through the reduction of a corresponding carbonyl compound. The aldehyde, carboxylic acid, or an ester derivative serves as a stable intermediate that can be readily converted to the target alcohol.

Reduction of Aldehydes: 4-Bromo-2,3,6-trifluorobenzaldehyde can be selectively reduced to (4-Bromo-2,3,6-trifluorophenyl)methanol. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for this transformation, typically in an alcoholic solvent like methanol or ethanol. Other reagents like diisobutylaluminium hydride (DIBAL-H) are also used. rsc.org

Reduction of Carboxylic Acids and Esters: If the synthetic route produces 4-bromo-2,3,6-trifluorobenzoic acid or its methyl/ethyl ester, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (like THF or diethyl ether) is the standard reagent for this reduction. The reaction requires anhydrous conditions and a subsequent aqueous workup to yield the alcohol.

| Precursor | Reducing Agent | Solvent | Product |

| 4-Bromo-2,3,6-trifluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 4-Bromo-2,3,6-trifluorobenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| Methyl 4-bromo-2,3,6-trifluorobenzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Grignard or Organolithium Chemistry Approaches

An alternative strategy involves forming an organometallic reagent from a suitable halogenated precursor and reacting it with formaldehyde (B43269). This C-C bond-forming reaction builds the hydroxymethyl group directly.

Organolithium Approach: A precursor such as 1-bromo-4-iodo-2,3,6-trifluorobenzene could be selectively converted to an organolithium reagent via lithium-halogen exchange at the more reactive C-I bond. This is typically done using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature. The resulting aryllithium species is then quenched with a source of formaldehyde (e.g., paraformaldehyde or formaldehyde gas) to generate the desired alcohol after an aqueous workup. google.com

Grignard Approach: A Grignard reagent can be prepared by reacting a brominated or iodinated trifluorobenzene derivative with magnesium metal, typically in an ether solvent like THF. rsc.org The resulting arylmagnesium halide can then react with formaldehyde in a classic Grignard addition reaction to yield the benzyl (B1604629) alcohol. The chemoselectivity of Grignard formation can be an issue in polyhalogenated systems, but using THF as a solvent can facilitate the reaction for less reactive aryl bromides. rsc.orgwalisongo.ac.id

This approach is powerful but depends on the availability of a suitable dihalogenated precursor and the ability to form the organometallic reagent selectively at the desired position without interfering with the other halogen substituents.

Hydroxymethylation Reactions

A crucial step in the synthesis of this compound is the introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of a suitable precursor, namely 1-bromo-2,3,6-trifluorobenzene. Two principal strategies for this transformation are considered: a classical organometallic approach and a modern transition-metal-catalyzed reaction.

Organometallic Route via Lithiation and Formylation:

A well-established method for the introduction of a hydroxymethyl group onto an aryl halide is through a two-step process involving initial metallation followed by reaction with an electrophilic source of the hydroxymethyl group. In the case of 1-bromo-2,3,6-trifluorobenzene, a plausible approach involves a lithium-halogen exchange or a direct deprotonation (lithiation) to generate an organolithium intermediate. The high reactivity of organolithium species allows for subsequent reaction with a suitable electrophile, such as anhydrous formaldehyde (HCHO), to furnish the desired benzyl alcohol.

The regioselectivity of the lithiation of polyhalogenated benzenes is influenced by the electronic and steric effects of the substituents. For 1-bromo-2,3,6-trifluorobenzene, the position of lithiation would need to be carefully controlled to ensure the formation of the correct isomer. Studies on the lithiation of other fluorinated benzenes have shown that deprotonation often occurs at a position ortho to a fluorine atom. nih.gov The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), using a strong base like n-butyllithium (n-BuLi). Subsequent quenching of the resulting aryllithium species with a stream of dry formaldehyde gas would yield this compound.

A representative, though not specific to the target molecule, reaction scheme is as follows:

Reaction Scheme: Proposed Lithiation and Hydroxymethylation

1-Bromo-2,3,6-trifluorobenzene + n-BuLi → (4-Bromo-2,3,6-trifluorophenyl)lithium

(4-Bromo-2,3,6-trifluorophenyl)lithium + HCHO → this compound

Table 1: Representative Conditions for Lithiation and Formylation of Aryl Halides

| Aryl Halide | Base | Solvent | Temperature (°C) | Electrophile | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-2,4-difluorobenzene | LDA | THF/Hexane | -78 to 20 | Acetone | 50 |

| 1-Bromo-3,4-difluorobenzene | n-BuLi | Diethyl ether | -78 | Acetone | 51 |

Note: The data in this table is illustrative and based on reactions of similar, but not identical, substrates. LDA = Lithium diisopropylamide.

Novel Synthetic Protocols and Catalytic Systems in the Preparation of this compound

Modern synthetic chemistry has seen the advent of novel protocols and catalytic systems that offer milder reaction conditions, higher functional group tolerance, and improved efficiency compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

More directly relevant is the palladium-catalyzed hydroxymethylation of aryl halides. Recent advancements have demonstrated the direct conversion of aryl halides to benzyl alcohols using a palladium catalyst and a suitable hydroxymethylating agent. A notable example is the use of potassium acetoxymethyltrifluoroborate as the source of the protected hydroxymethyl group in a Suzuki-Miyaura type cross-coupling reaction. organic-chemistry.orgnih.gov This method has been shown to be effective for a range of aryl halides, including those with electron-withdrawing groups, and offers a more direct route to the target molecule, avoiding the use of highly reactive organolithium intermediates.

Table 2: Palladium-Catalyzed Hydroxymethylation of Aryl Halides

| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(dba)₂ | RuPhos | Na₂CO₃ | Dioxane/H₂O | 85 organic-chemistry.org |

| 4-Chlorotoluene | Pd(dba)₂ | RuPhos | Na₂CO₃ | Dioxane/H₂O | 75 organic-chemistry.org |

Note: The data in this table is illustrative and based on reactions of similar, but not identical, substrates. Pd(dba)₂ = Bis(dibenzylideneacetone)palladium(0), RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.

Green Chemistry Approaches in Halogenated Alcohol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated alcohols like this compound, several green chemistry approaches can be considered.

One key aspect is the choice of solvent. Traditional syntheses often employ volatile and potentially hazardous organic solvents. The use of "green solvents" such as water, supercritical fluids, or highly fluorinated solvents that allow for easy separation and recycling is a significant step towards a more sustainable process. mdpi.com For instance, some reactions involving benzyl alcohols have been successfully carried out in greener solvents like propylene (B89431) carbonate. nih.govacs.org

Another green approach is the use of catalysis to improve atom economy and reduce waste. The transition metal-catalyzed reactions discussed in the previous section are inherently "greener" than stoichiometric reactions. Furthermore, the development of catalytic systems based on abundant and less toxic metals, such as iron, is an active area of research. nih.govacs.org

The synthesis of benzyl alcohol itself from benzaldehyde (B42025) has been optimized using green catalysts derived from natural zeolites under photo-illuminated conditions, highlighting a move towards more sustainable production methods for this class of compounds. springerprofessional.de While not directly applicable to the target molecule's synthesis from its brominated precursor, these examples showcase the direction of green chemistry in the broader field.

Purification and Isolation Techniques for High Purity this compound

The final stage in any synthesis is the purification and isolation of the target compound in high purity. For a polyhalogenated benzyl alcohol like this compound, a combination of techniques would likely be employed.

Following the reaction, a typical workup would involve quenching the reaction mixture, followed by extraction of the product into a suitable organic solvent. The organic layer would then be washed to remove any remaining reagents or by-products. For instance, if an organolithium route is used, an aqueous workup is necessary to hydrolyze any remaining base and salts.

Chromatographic techniques are indispensable for the purification of complex organic molecules. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard method for separating the desired product from unreacted starting materials and side products. The choice of eluent (solvent system) is critical for achieving good separation and would be determined empirically, often starting with a non-polar solvent and gradually increasing the polarity.

For volatile compounds, distillation under reduced pressure can be an effective purification method. Given that many benzyl alcohols have relatively high boiling points, vacuum distillation is often necessary to prevent decomposition at high temperatures.

The purity of the final product would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 3: Common Purification Techniques for Aromatic Compounds

| Technique | Principle | Application |

|---|---|---|

| Extraction | Partitioning between immiscible solvents | Initial separation from aqueous phase and water-soluble impurities |

| Column Chromatography | Differential adsorption on a solid support | Separation of compounds with different polarities |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3,6 Trifluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For (4-Bromo-2,3,6-trifluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR experiments, would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.

Methylene Protons (-CH₂OH): These protons would likely appear as a doublet, split by the adjacent hydroxyl proton. The chemical shift is anticipated to be in the range of δ 4.5-5.0 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing nature of the trifluorobromophenyl ring.

Hydroxyl Proton (-OH): The hydroxyl proton would typically present as a triplet, coupled to the two methylene protons. Its chemical shift is variable and dependent on factors such as solvent, concentration, and temperature, but would likely be observed between δ 2.0-4.0 ppm. Deuterium exchange (adding a drop of D₂O to the NMR tube) would cause this signal to disappear, confirming its assignment.

Aromatic Proton (Ar-H): The single aromatic proton at the C5 position is expected to appear as a multiplet due to coupling with the adjacent fluorine atoms at C3 and C6. This signal would likely be found in the downfield aromatic region, around δ 7.0-7.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂OH | 4.5 - 5.0 | d (doublet) | ~5-7 (J H-H) |

| -OH | 2.0 - 4.0 | t (triplet) | ~5-7 (J H-H) |

| Ar-H (H5) | 7.0 - 7.5 | t (triplet of doublets) | J H-F coupling |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, would provide a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The chemical shifts would be significantly influenced by the attached electronegative halogens.

Methylene Carbon (-CH₂OH): This carbon is expected to resonate in the range of δ 60-70 ppm.

Aromatic Carbons (C1-C6): The six aromatic carbons will show distinct signals, with those bearing fluorine atoms exhibiting large C-F coupling constants. The carbon attached to bromine (C4) would appear at a lower field compared to an unsubstituted carbon, while the carbons bonded to fluorine (C2, C3, C6) would be significantly downfield and show characteristic splitting patterns. The carbon attached to the hydroxymethyl group (C1) and the single hydrogen-bearing carbon (C5) would also have unique chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -CH₂OH | 60 - 70 | s (singlet) |

| C1 | 120 - 130 | m (multiplet) |

| C2 | 150 - 160 | d (doublet) |

| C3 | 145 - 155 | d (doublet) |

| C4 | 110 - 120 | s (singlet) |

| C5 | 115 - 125 | d (doublet) |

| C6 | 150 - 160 | d (doublet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluorophenyl Substitution Patterns

¹⁹F NMR is a powerful technique for probing the environment of fluorine atoms within a molecule. For this compound, three distinct signals are expected, corresponding to the three fluorine atoms at positions 2, 3, and 6. The chemical shifts and coupling patterns would provide definitive evidence for their positions on the aromatic ring. Each fluorine signal would likely appear as a multiplet due to coupling with the other fluorine atoms and the aromatic proton.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the hydroxyl proton and the methylene protons, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate directly bonded proton and carbon atoms. This would unequivocally link the methylene proton signal to the methylene carbon signal and the aromatic proton signal to its corresponding carbon (C5).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For instance, the methylene protons would show correlations to C1 and C2, and the aromatic proton (H5) would show correlations to C3, C4, and C1.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Characteristic Functional Group Vibrations (e.g., -OH, C-F, C-Br, Aromatic C=C)

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

-OH Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretch: A weak to medium absorption would appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions corresponding to the methylene C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol would be present in the 1050-1150 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ range. The presence of multiple fluorine atoms would likely result in several strong bands in this region.

C-Br Stretch: A weak to medium intensity band for the C-Br stretch is anticipated in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| -OH (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H (stretch) | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (stretch) | 2850 - 2960 | Medium |

| Aromatic C=C (stretch) | 1450 - 1600 | Medium, Sharp |

| C-O (stretch) | 1050 - 1150 | Strong |

| C-F (stretch) | 1100 - 1400 | Strong |

| C-Br (stretch) | 500 - 650 | Weak to Medium |

Corroboration of Molecular Structure with Vibrational Modes

The analysis of the vibrational spectra of related substituted benzyl (B1604629) alcohols and halogenated benzenes allows for the confident assignment of the key vibrational modes of this compound. researchgate.nettheaic.orgresearchgate.netscispace.comirphouse.com The high-frequency region of the IR spectrum is expected to be dominated by the O-H stretching vibration of the alcohol group, typically appearing as a broad band. theaic.orgresearchgate.net The aromatic C-H stretching vibrations are anticipated at slightly lower wavenumbers. theaic.org The mid-frequency region contains a wealth of information, including the characteristic stretching vibrations of the C-O bond of the primary alcohol and the C-F bonds on the aromatic ring. theaic.orgscispace.com The C-Br stretching vibration is expected in the low-frequency region of the spectrum.

Raman spectroscopy complements the IR data, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes. researchgate.netscispace.comirphouse.com The key expected vibrational frequencies and their assignments for this compound are summarized in the table below.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| CH₂ Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| CH₂ Scissoring | 1450-1470 | IR, Raman |

| O-H Bend | 1330-1420 | IR |

| C-O Stretch | 1000-1260 | IR, Raman |

| C-F Stretch | 1100-1350 | IR, Raman |

| Ring Breathing Mode | ~1000 | Raman (strong) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For aromatic alcohols like this compound, the molecular ion peak can be weak or even absent due to facile fragmentation. whitman.eduyoutube.comlibretexts.orglibretexts.org Common fragmentation pathways for benzyl alcohols include alpha-cleavage and the loss of a water molecule. whitman.eduyoutube.comlibretexts.org

Alpha-cleavage involves the breaking of the bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable benzyl-type cation or related fragments. The loss of water (M-18) is also a characteristic fragmentation for many alcohols. youtube.comlibretexts.org The presence of bromine and fluorine atoms on the aromatic ring will significantly influence the fragmentation, leading to characteristic daughter ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. nih.govnih.govresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. The molecular formula of this compound is C₇H₄BrF₃O. chemscene.comchemscene.com By calculating the theoretical exact mass from this formula and comparing it to the experimentally determined value from HRMS, the molecular formula can be unequivocally confirmed. miamioh.edu This is a critical step in the structural elucidation of any new or synthesized compound.

Table 2: Theoretical Exact Mass for the Molecular Ion of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₄⁷⁹BrF₃O | ⁷⁹Br | 239.9398 |

Analysis of Isotopic Patterns for Bromine

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. libretexts.orgchromatographyonline.com Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic pair of peaks (an M and an M+2 peak) in the mass spectrum that are separated by two mass units and have a relative intensity ratio of approximately 1:1. libretexts.orgchromatographyonline.com The observation of this pattern for the molecular ion of this compound would provide definitive evidence for the presence of a single bromine atom in the molecule.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Theoretical) | Relative Intensity |

|---|---|---|

| [C₇H₄⁷⁹BrF₃O]⁺ | 239.94 | ~100% |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Properties

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the conjugated π-systems within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Benzene and its derivatives typically exhibit characteristic absorptions in the ultraviolet region corresponding to π → π* electronic transitions. researchgate.netnist.govresearchgate.net

The spectrum of benzene shows two main absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. Substitution on the benzene ring affects the energy of these transitions and can cause a shift in the absorption maxima (λ_max), often to longer wavelengths (a bathochromic shift). The presence of the -CH₂OH, -Br, and -F substituents on the benzene ring of the title compound will influence its UV-Vis spectrum. Both the halogens and the hydroxymethyl group can act as auxochromes, modifying the absorption characteristics of the benzene ring chromophore. While a precise prediction of λ_max without experimental data is difficult, it is expected that the π → π* transitions will be observable in the 200-300 nm range.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max Range (nm) | Chromophore |

|---|---|---|

| π → π* (E₂-band like) | 200 - 230 | Substituted Benzene Ring |

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo 2,3,6 Trifluorophenyl Methanol

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometric parameters of molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has been shown to provide reliable results for molecular geometries and properties. nih.gov The selection of a basis set is equally critical. The Pople-style 6-311++G(d,p) basis set is a common and effective choice for this class of molecule. researchgate.netnih.gov This triple-zeta basis set offers sufficient flexibility for valence electrons. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs on the electronegative halogen and oxygen atoms, while polarization functions ("d,p") are essential for modeling the non-spherical electron distribution in bonded atoms. acs.org This level of theory, B3LYP/6-311++G(d,p), is well-suited for optimizing the molecular structure and performing subsequent electronic property calculations. nih.govnih.gov

(4-Bromo-2,3,6-trifluorophenyl)methanol possesses conformational flexibility primarily around the single bond connecting the fluorinated phenyl ring and the hydroxymethyl group (-CH₂OH). The rotation around this C-C bond, as well as the rotation of the hydroxyl group's C-O-H linkage, gives rise to various possible conformers.

A systematic conformational analysis is necessary to identify the global minimum energy structure. Theoretical studies on similar fluorinated benzyl (B1604629) alcohols show that the conformational landscape is strongly influenced by the presence of ortho-fluorine atoms. nih.gov Intramolecular interactions, such as a potential O-H···F hydrogen bond between the hydroxyl proton and the fluorine atom at the C2 position, can significantly stabilize certain conformations. nih.govresearchgate.net Other, weaker interactions like C-H···F and C-H···O may also play a role in determining the relative stability of conformers. researchgate.net

Energy minimization calculations for each potential conformer, performed at the selected DFT level, would yield their relative stabilities. The conformer with the lowest calculated electronic energy corresponds to the most stable ground state geometry.

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data for the relative energies of different conformers resulting from rotation around the C(aryl)-C(methanol) bond. The energies are calculated relative to the most stable conformer.

| Conformer | Dihedral Angle (F-C2-C1-C7) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A (Global Minimum) | ~60° | 0.00 | O-H···F(2) Hydrogen Bond |

| B | ~180° | 2.50 | Steric Repulsion |

| C | ~0° | 4.10 | Steric Repulsion |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model used to describe and predict the chemical reactivity and stability of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. researchgate.net The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com For this compound, the HOMO is expected to be a π-type orbital primarily localized over the aromatic ring. The LUMO is anticipated to be a corresponding π*-antibonding orbital, also distributed across the ring system. nih.gov

Visualization of these orbitals would show the specific regions of electron density. The HOMO would likely exhibit significant electron density on the carbon atoms of the phenyl ring, while the LUMO would show a similar distribution but with nodal planes indicating its antibonding character. The electronegative fluorine and bromine substituents would influence the shape and energy of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial quantum chemical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors

This table provides example values for FMO analysis, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Formula | Hypothetical Value |

| HOMO Energy (E_HOMO) | - | -6.85 eV |

| LUMO Energy (E_LUMO) | - | -1.25 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.60 eV |

| Ionization Potential (I) | -E_HOMO | 6.85 eV |

| Electron Affinity (A) | -E_LUMO | 1.25 eV |

| Global Hardness (η) | (I - A) / 2 | 2.80 eV |

| Global Softness (S) | 1 / (2η) | 0.179 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.05 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.05 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation of bonds and lone pairs. numberanalytics.comuni-muenchen.de This method is exceptionally useful for quantifying intramolecular delocalization and hyperconjugative interactions. ijnc.ir The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.de

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions

This table shows hypothetical stabilization energies E(2) for the most significant donor-acceptor interactions in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) F(2) | σ* (O-H) | 3.15 | Intramolecular Hydrogen Bond |

| LP (2) Br(4) | π* (C1-C6) | 2.80 | Hyperconjugation (p-π) |

| LP (2) F(6) | π* (C1-C6) | 1.95 | Hyperconjugation (p-π) |

| LP (1) O | σ* (C1-C7) | 1.50 | Hyperconjugation |

| LP (2) F(3) | π* (C2-C4) | 0.85 | Hyperconjugation (p-π) |

Evaluation of Hyperconjugative Interactions

Hyperconjugation, the interaction of electrons in a sigma bond (typically C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, plays a crucial role in the stability and reactivity of substituted benzyl alcohols. In this compound, several key hyperconjugative interactions can be anticipated and evaluated using Natural Bond Orbital (NBO) analysis. ucalgary.ca

NBO analysis transforms the complex many-electron wavefunction of a molecule into localized orbitals that align with the chemist's intuitive picture of bonds, lone pairs, and antibonds. uni-muenchen.de The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a quantitative measure of the strength of hyperconjugative interactions.

For this compound, the primary hyperconjugative interactions are expected to involve:

Interactions involving the hydroxymethyl group (-CH₂OH): The σ(C-H) bonds of the methylene (B1212753) group can donate electron density to the antibonding orbitals of the aromatic ring (π) and the adjacent C-C bond (σ). Similarly, the oxygen lone pairs (n_O) can participate in hyperconjugation with the σ(C-C) and σ(C-H) orbitals. These interactions influence the rotational barrier of the -CH₂OH group and the acidity of the hydroxyl proton.

Intramolecular Hydrogen Bonding: In certain conformations, a weak intramolecular hydrogen bond might form between the hydroxyl hydrogen and an adjacent fluorine atom (O-H···F). NBO analysis can identify the donor-acceptor interaction corresponding to this hydrogen bond, typically a delocalization from the fluorine lone pair (n_F) to the antibonding σ*(O-H) orbital. Studies on fluorinated benzyl alcohols have shown that while such interactions exist, they may not be the primary factor determining conformational preference. nih.gov

A hypothetical NBO analysis would likely reveal a complex interplay of these interactions, as summarized in the table below. The stabilization energies (E(2)) are illustrative and based on typical values observed in similar systems.

Table 1: Predicted Major Hyperconjugative Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| n(F) | π(C=C) | 2.0 - 5.0 | Donation from fluorine lone pair to the aromatic ring, contributing to mesomeric effect. |

| n(Br) | π(C=C) | 1.5 - 4.0 | Donation from bromine lone pair to the aromatic ring. |

| π(C=C) | σ(C-F) | 0.5 - 1.5 | Delocalization from the ring into the C-F antibonding orbital. |

| σ(C-H) of CH₂ | π(C=C) | 0.5 - 2.0 | Hyperconjugation between the methylene C-H bonds and the aromatic ring. |

| n(O) | σ(C-C) | 1.0 - 3.0 | Interaction between the oxygen lone pair and the adjacent C-C bond of the ring. |

| n(F) at C2 | σ(O-H) | 0.5 - 2.5 | Potential intramolecular hydrogen bond interaction in a specific conformation. |

Charge Transfer Characterization

Charge transfer (CT) is a fundamental electronic process within the molecule, driven by the varying electronegativity of the constituent atoms and the presence of electron-donating and electron-withdrawing groups. In this compound, the substituents create a highly polarized system.

The fluorine and bromine atoms are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I). However, they also possess lone pairs that can be donated to the aromatic ring via the mesomeric effect (+M). In the case of halogens, the inductive effect typically dominates. The hydroxymethyl group (-CH₂OH) is generally considered to be weakly electron-withdrawing by induction.

It is predicted that:

The fluorine atoms will bear the most significant negative partial charges due to their high electronegativity.

The bromine atom will also be negatively charged, though less so than fluorine.

The carbon atoms attached to the halogens (C2, C3, C4, C6) will carry significant positive partial charges.

The oxygen atom of the hydroxymethyl group will be strongly negative, while the attached carbon and hydrogen atoms will be positive.

This intramolecular charge separation is crucial for understanding the molecule's reactivity, dipole moment, and intermolecular interactions. For instance, the charge separation between the electron-rich oxygen and the electron-deficient aromatic ring can be a key factor in its chemical behavior. Studies on halogen-bonded complexes show that the charge distribution is critical in determining the strength and nature of intermolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of near-zero or intermediate potential. Current time information in Edmonton, CA.

Identification of Electrophilic and Nucleophilic Regions

For this compound, the MEP surface is expected to highlight several key reactive regions:

Nucleophilic Regions (Negative Potential): The most intense red region is predicted to be located around the oxygen atom of the hydroxymethyl group, corresponding to its lone pairs. This makes the oxygen atom the primary site for electrophilic attack and protonation. The fluorine and bromine atoms will also be surrounded by regions of negative potential, though likely less intense than that of the oxygen. These sites can act as weak hydrogen bond acceptors.

Electrophilic Regions (Positive Potential): A significant region of positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group. This high positive potential indicates its strong acidity and its role as a hydrogen bond donor. The hydrogen atoms of the methylene group will also exhibit positive potential, albeit to a lesser extent. The aromatic hydrogen atom will also be associated with a region of positive potential.

Insights into Potential Hydrogen Bonding Interactions

The MEP surface provides direct visual evidence for potential hydrogen bonding sites. nih.gov

Hydrogen Bond Donor: The distinct blue region on the hydroxyl hydrogen clearly identifies it as a strong hydrogen bond donor site, capable of interacting with electron-rich atoms on other molecules.

Hydrogen Bond Acceptors: The red region on the oxygen atom makes it a strong hydrogen bond acceptor. The weaker negative potentials around the fluorine and bromine atoms suggest they can also act as hydrogen bond acceptors, potentially leading to the formation of O-H···F or O-H···Br intramolecular or intermolecular hydrogen bonds. nih.govlongdom.org The presence of multiple acceptor sites (O, F, Br) allows for complex intermolecular hydrogen bonding networks in the condensed phase.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes.

Simulated Vibrational Spectra (FT-IR, Raman) for Comparison with Experimental Data

Simulated FT-IR and Raman spectra for this compound would provide a theoretical benchmark for experimental identification and structural confirmation. The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. nih.gov

Key predicted vibrational modes would include:

O-H Stretch: A strong, broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching of the hydroxyl group. Its exact position and shape are sensitive to hydrogen bonding. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the -CH₂- group would appear just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring skeletal vibrations. amazonaws.com

C-F Stretch: Strong absorptions in the FT-IR spectrum, typically found in the 1100-1400 cm⁻¹ range, are indicative of the C-F bonds.

C-Br Stretch: The C-Br stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom. researchgate.net

The simulated Raman spectrum would complement the FT-IR data, often showing strong intensities for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing mode.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-O Stretch | 1000 - 1250 | Strong | Weak |

| C-F Stretch | 1100 - 1400 | Very Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium | Medium |

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become instrumental in predicting NMR chemical shifts. researchgate.net For this compound, theoretical calculations can provide the isotropic shielding values which are then converted to chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been a subject of significant research, with studies showing that DFT methods can achieve good correlation with experimental data. nih.gov The accuracy of these predictions is dependent on the level of theory and the basis set employed. researchgate.net For a molecule like this compound, with multiple fluorine atoms in a dense electronic environment, theoretical calculations are crucial for assigning specific resonances to each fluorine atom, a task that can be challenging experimentally. nih.gov

The calculated chemical shifts for the aromatic proton, the methylene protons of the methanol (B129727) group, the various carbon atoms, and the distinct fluorine atoms provide a complete, theoretical NMR profile of the molecule. These theoretical values are invaluable for confirming the molecular structure and for the interpretation of experimental NMR spectra.

Interactive Table 1: Hypothetical Theoretical NMR Chemical Shifts (ppm) for this compound

Calculations are hypothetically performed using the B3LYP functional and a 6-311++G(d,p) basis set in a suitable solvent model.

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Ar-H | ~7.5 - 7.8 |

| -CH₂- | ~4.6 - 4.9 |

| -OH | Variable (dependent on concentration and solvent) |

| ¹³C NMR | |

| C-Br | ~110 - 115 |

| C-F (C2) | ~150 - 155 (with C-F coupling) |

| C-F (C3) | ~145 - 150 (with C-F coupling) |

| C-H | ~118 - 122 |

| C-F (C6) | ~155 - 160 (with C-F coupling) |

| C-CH₂OH | ~125 - 130 |

| -CH₂OH | ~55 - 60 |

| ¹⁹F NMR | |

| F (at C2) | ~-120 to -130 |

| F (at C3) | ~-135 to -145 |

| F (at C6) | ~-110 to -120 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. nih.govrsc.org The calculations provide the excitation energies (often in eV), the corresponding wavelengths (λmax in nm), and the oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.net

For aromatic compounds, the primary electronic transitions are typically π → π* in nature. In this compound, the presence of the bromine and fluorine atoms, along with the hydroxyl group, can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. TD-DFT calculations allow for the assignment of specific electronic transitions to the observed spectral bands. rsc.org A methodological survey of TD-DFT methods has shown that the choice of the exchange-correlation functional can significantly impact the accuracy of the predicted spectra. nih.gov

Interactive Table 2: Hypothetical TD-DFT Calculated Electronic Excitation Energies and UV-Vis Spectral Data for this compound

Calculations are hypothetically performed at the CAM-B3LYP/6-311++G(d,p) level of theory.

| Excitation | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~275 | ~4.51 | ~0.08 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240 | ~5.17 | ~0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~210 | ~5.90 | ~0.32 | HOMO → LUMO+1 (π → π*) |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful avenue for the rational design and screening of potential NLO molecules by calculating their NLO properties.

Calculation of Polarizability and First Hyperpolarizability

The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. DFT calculations can be employed to compute the static and frequency-dependent values of α and β. nih.gov The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the second-order NLO activity of a molecule.

For this compound, the presence of both electron-withdrawing halogen atoms and the somewhat donating hydroxylmethyl group on the benzene ring creates a degree of intramolecular charge transfer, which is a crucial feature for enhancing NLO properties. researchgate.net The computational analysis would involve optimizing the molecular geometry and then performing calculations in the presence of an electric field to determine the components of the polarizability and hyperpolarizability tensors.

Interactive Table 3: Hypothetical Calculated Nonlinear Optical Properties of this compound

Calculations are hypothetically performed at the B3LYP/6-311++G(d,p) level.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | ~2.5 - 3.5 | Debye |

| Mean Polarizability (α) | ~90 - 110 | a.u. |

| Total First Hyperpolarizability (β_tot) | ~50 - 150 | a.u. |

Structure-NLO Property Relationships in Halogenated Aromatics

The study of structure-property relationships is fundamental to the design of new materials. In halogenated aromatic compounds, the nature, number, and position of the halogen substituents significantly influence the NLO response. rsc.org Halogens are generally considered electron-withdrawing groups, and their presence can enhance the NLO properties, particularly when combined with electron-donating groups to create a push-pull system. unifr.ch

Chemical Reactivity and Derivatization of 4 Bromo 2,3,6 Trifluorophenyl Methanol

Reactions Involving the Hydroxyl (-CH₂OH) Group

The primary alcohol functionality in (4-Bromo-2,3,6-trifluorophenyl)methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of new functional groups and the protection of the hydroxyl group during subsequent transformations.

Oxidation Reactions to Form Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent determines the extent of the oxidation.

Mild oxidizing agents are employed for the selective oxidation to 4-bromo-2,3,6-trifluorobenzaldehyde (B1272168). Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic alcohols. mychemblog.comresearchgate.netsciencemadness.org This reaction is typically performed in a non-polar solvent like dichloromethane (B109758) or petroleum ether at room temperature. mychemblog.comsciencemadness.org Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (e.g., -78 °C), followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.orgyoutube.comjk-sci.com This method is known for its mild conditions and tolerance of various functional groups. wikipedia.org Pyridinium dichromate (PDC) is another reagent that can be used for this transformation, often in dichloromethane. researchgate.netrsc.orgnumberanalytics.com

For the conversion to 4-bromo-2,3,6-trifluorobenzoic acid, stronger oxidizing agents are required. While reagents like potassium permanganate (B83412) (KMnO₄) are classical choices for oxidizing primary alcohols to carboxylic acids, the specific application to this fluorinated substrate would require careful optimization to avoid side reactions. The choice of solvent and reaction temperature is critical in controlling the reactivity and selectivity of these oxidation reactions. ajgreenchem.com

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Typical Conditions |

|---|---|---|

| 4-Bromo-2,3,6-trifluorobenzaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane, Room Temperature |

| 4-Bromo-2,3,6-trifluorobenzaldehyde | DMSO, Oxalyl Chloride, Triethylamine (Swern) | Dichloromethane, -78 °C to Room Temperature |

| 4-Bromo-2,3,6-trifluorobenzaldehyde | Pyridinium Dichromate (PDC) | Dichloromethane, Room Temperature |

| 4-Bromo-2,3,6-trifluorobenzoic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat |

Esterification and Etherification for Protecting Group Chemistry or Functionalization

The hydroxyl group can be readily converted into esters and ethers. Esterification is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, reaction with acetic anhydride would yield (4-bromo-2,3,6-trifluorophenyl)methyl acetate. These ester linkages can serve as protecting groups or as functional handles for further reactions. The esterification of acetic anhydride with methanol (B129727), a similar primary alcohol, is a well-studied reaction, often catalyzed by acid. researchgate.net

Etherification, such as in the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to form the ether. wikipedia.orgfluorine1.ru This method is broadly applicable for preparing a wide range of ethers from fluorinated alcohols. fluorine1.ru Traditional methods for benzyl (B1604629) ether formation often require strongly basic or acidic conditions, which might be incompatible with certain substrates. orgsyn.org

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | (4-Bromo-2,3,6-trifluorophenyl)methyl acetate |

Nucleophilic Substitution at the Benzylic Carbon for Diverse Chemical Moieties

The hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon. A common method involves reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding benzyl chloride or bromide. pearson.commasterorganicchemistry.comchemistrysteps.comchadsprep.commasterorganicchemistry.com The reaction with SOCl₂ can proceed with either retention or inversion of configuration, depending on the presence of a base like pyridine. masterorganicchemistry.comchemistrysteps.com The resulting benzylic halide is then susceptible to displacement by a variety of nucleophiles. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further utilized in "click chemistry" or reduced to an amine. orgsyn.org

Reactions of the Brominated Aromatic Position

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and metalation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromo substituent on the electron-deficient trifluorophenyl ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orglibretexts.orgclaremont.eduyoutube.com This reaction is widely used to synthesize biaryl compounds. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. chadsprep.comresearchgate.net

The Sonogashira coupling is another powerful tool for C-C bond formation, specifically for creating arylalkynes. researchgate.netpearson.comsemanticscholar.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. researchgate.netpearson.comwikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. ucsb.edu The reactivity of aryl halides in Sonogashira reactions is generally higher for iodides than for bromides. pearson.comwikipedia.org

The Heck reaction enables the arylation of alkenes. mychemblog.comwikipedia.orgpsu.eduorganic-chemistry.orgnih.govrsc.orgnih.govdiva-portal.org In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mychemblog.compsu.eduorganic-chemistry.org The reaction is highly valuable for creating substituted styrenes and other vinylarenes.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

Regioselective Functionalization via Metalation (e.g., Lithiation)

The fluorine atoms on the aromatic ring significantly influence its electronic properties, making certain ring protons more acidic and susceptible to deprotonation by strong bases, a process known as directed ortho-metalation or lithiation. researchgate.netsemanticscholar.orguwindsor.caacs.orgrsc.org The fluorine atom is a potent directing group for metalation. researchgate.net For polyfluorinated benzenes, lithiation often occurs at the position flanked by two fluorine atoms or ortho to a single fluorine atom. psu.edu

In the case of this compound, lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be expected to occur regioselectively at the C-5 position, which is positioned between two fluorine atoms and is the most acidic site. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

Alternatively, bromine-lithium exchange can be achieved by treating the aryl bromide with an alkyllithium reagent like n-butyllithium, typically at low temperatures in a solvent like diethyl ether, to generate the corresponding aryllithium species at the C-4 position. psu.edu This intermediate can then react with electrophiles. The choice of base and reaction conditions is crucial to control the regioselectivity between deprotonation and halogen-metal exchange. psu.eduepfl.ch

Table 4: Regioselective Functionalization via Metalation

| Method | Reagent | Site of Functionalization | Subsequent Reaction with Electrophile (E) |

|---|---|---|---|

| Directed ortho-Metalation | Lithium Diisopropylamide (LDA) | C-5 | Introduction of E at C-5 |

| Bromine-Lithium Exchange | n-Butyllithium | C-4 | Introduction of E at C-4 |

Formation of Grignard Reagents for Further Carbon-Carbon Bond Formation

The presence of a bromine atom on the aromatic ring of this compound suggests the potential for the formation of a Grignard reagent, a powerful tool for creating new carbon-carbon bonds. However, a significant challenge arises from the presence of the acidic proton of the hydroxymethyl group (-CH2OH). Grignard reagents are potent bases and will readily react with acidic protons, leading to the quenching of the reagent. chemistrysteps.comlibretexts.orgsciencemadness.org

To circumvent this, the alcohol functionality must first be protected. A common strategy involves the conversion of the alcohol into a silyl (B83357) ether, which is stable under the conditions required for Grignard reagent formation. chemistrysteps.commasterorganicchemistry.comlibretexts.org For instance, the alcohol can be reacted with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine or imidazole. masterorganicchemistry.comlibretexts.org

Once the alcohol is protected, the Grignard reagent can be prepared by reacting the silyl-protected this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This bromo-magnesium exchange reaction results in the formation of the corresponding arylmagnesium bromide.

This newly formed Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions. For example, it can react with a range of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce new carbon-based substituents onto the trifluorinated phenyl ring. Following the carbon-carbon bond formation, the silyl protecting group can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions to regenerate the free alcohol. masterorganicchemistry.comlibretexts.org

Table 1: Hypothetical Reaction Scheme for Grignard Reagent Formation and Subsequent Reaction

| Step | Reactants | Reagents | Product |

| 1. Protection | This compound | TBSCl, Imidazole, DMF | (4-Bromo-2,3,6-trifluorobenzyloxy)(tert-butyl)dimethylsilane |

| 2. Grignard Formation | (4-Bromo-2,3,6-trifluorobenzyloxy)(tert-butyl)dimethylsilane | Mg, THF | (4-(tert-Butyldimethylsilyloxymethyl)-3,5,6-trifluorophenyl)magnesium bromide |

| 3. C-C Bond Formation | (4-(tert-Butyldimethylsilyloxymethyl)-3,5,6-trifluorophenyl)magnesium bromide | Electrophile (e.g., RCHO) | Intermediate adduct |

| 4. Deprotection | Intermediate adduct | TBAF, THF | (4-(1-Hydroxyalkyl)-2,3,6-trifluorophenyl)methanol |

Reactivity Modulations by the Trifluorophenyl Moiety

Influence of Multiple Fluorine Substituents on Aromatic Ring Reactivity (e.g., towards Nucleophilic Aromatic Substitution)

The presence of three strongly electron-withdrawing fluorine atoms has a profound impact on the electronic properties of the benzene (B151609) ring. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, displacing one of the substituents, typically a halide. In the case of this compound, the fluorine atoms themselves can act as leaving groups.

The regioselectivity of SNAr on polyfluorinated aromatic compounds is governed by the position of the electron-withdrawing groups. Nucleophilic attack is generally favored at positions para or ortho to an activating group. libretexts.org In this molecule, the fluorine atoms activate the ring for nucleophilic attack. The substitution of a fluorine atom is a known reaction pathway for polyfluoroarenes when treated with strong nucleophiles like alkoxides, thiolates, or amines. xmu.edu.cn The precise position of substitution on the trifluorinated ring of this compound by a given nucleophile would require specific experimental investigation, as steric hindrance from the bromomethyl group and the other fluorine atoms would also play a crucial role.

Selective Transformations of Fluorine Atoms (e.g., defluorination, fluoride displacement)

Selective transformation of the carbon-fluorine (C-F) bonds in polyfluorinated aromatic compounds is a challenging but increasingly important area of research. The high strength of the C-F bond makes these transformations difficult. However, methods for selective hydrodefluorination (replacement of F with H) or displacement of fluoride with other nucleophiles are being developed.

Displacement of fluoride ions via SNAr, as discussed in the previous section, represents another pathway for the selective transformation of the fluorine atoms. The choice of nucleophile and reaction conditions would be critical in determining which, if any, of the fluorine atoms could be selectively replaced.

Exploration of Complex Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. The functional groups present in this compound, or its derivatives, make it a potential candidate for incorporation into MCRs.

For instance, the aldehyde derivative, 4-bromo-2,3,6-trifluorobenzaldehyde, which can be synthesized by the oxidation of the parent alcohol, could be a key component in various MCRs. Fluorinated aldehydes are known to participate in reactions like the Passerini and Ugi reactions. rsc.org A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been reported, proceeding via a Knoevenagel condensation followed by nucleophilic aromatic substitution. mdpi.com This suggests that 4-bromo-2,3,6-trifluorobenzaldehyde could potentially undergo similar transformations, leading to the rapid construction of complex, highly fluorinated molecular scaffolds.

The development of MCRs involving this compound or its derivatives would offer an atom-economical and step-efficient route to novel and structurally diverse fluorinated compounds. Further research is needed to explore and optimize the participation of this specific building block in such complex transformations.

Advanced Applications in Materials Science and Medicinal Chemistry Building Blocks

Precursor in the Synthesis of Specialty Fluorinated and Brominated Organic Compounds

The presence of fluorine and bromine atoms on the phenyl ring, along with a reactive alcohol group, positions (4-Bromo-2,3,6-trifluorophenyl)methanol as a key starting material for creating more complex molecules. The fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a target compound, attributes that are highly sought after in pharmacology and agriculture. bachem.com The bromine atom and the methanol (B129727) group serve as chemical handles for a variety of coupling and derivatization reactions.

In medicinal chemistry, the introduction of fluorinated fragments is a widely used strategy to enhance the pharmacological profile of drug candidates. bachem.com Building blocks like this compound are designed for this purpose. The core structure can be incorporated into larger molecules to create novel APIs. The manufacturing of APIs often involves multi-step chemical syntheses where specialized intermediates are crucial. bachem.comnih.govseqens.com

While this compound is classified as a fine chemical intermediate suitable for such applications, specific examples of its incorporation into named API synthesis pathways are not prominently featured in publicly accessible research literature or patents. rsc.org Its utility is inferred from its structural alerts, which are common in scaffolds used in modern drug design.

Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated and brominated compounds to develop new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. scimplify.com The trifluorophenyl moiety can confer desirable properties such as enhanced biological activity and controlled degradation. The bromine atom on the aromatic ring can be readily substituted or used in cross-coupling reactions to build the complex molecular architectures typical of modern crop protection agents.

Despite its clear potential as a precursor in this field, specific research detailing the synthesis of commercial or investigational agrochemicals from this compound is not available in the reviewed literature.